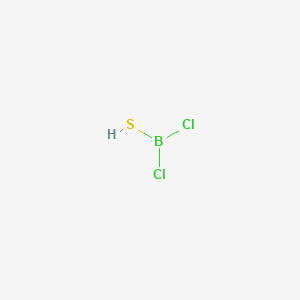
Dichloro(mercapto)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(mercapto)borane is a boron-containing compound characterized by the presence of two chlorine atoms and a mercapto group (-SH) attached to a boron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloro(mercapto)borane can be synthesized through the reaction of boron trichloride (BCl₃) with thiol compounds under controlled conditions. The reaction typically involves the following steps:
Reaction with Thiol: Boron trichloride is reacted with a thiol compound (R-SH) in an inert solvent such as dichloromethane.
Temperature Control: The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product.
Purification: The resulting product is purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Dichloro(mercapto)borane undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form borane derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Nucleophiles: Amines, alcohols, and thiols are typical nucleophiles for substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Borane derivatives (R-BH₂).
Substitution: Substituted boron compounds (R-B-X, where X is the substituent).
Wissenschaftliche Forschungsanwendungen
Dichloro(mercapto)borane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and as a precursor for other boron-containing compounds.
Biology: The compound’s reactivity with thiol groups makes it useful in studying protein interactions and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment, leveraging its boron content for targeted radiation therapy.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which dichloro(mercapto)borane exerts its effects involves the interaction of its boron atom with various molecular targets. The mercapto group can form strong bonds with metal ions and other electrophiles, facilitating catalytic processes and chemical transformations. The chlorine atoms can be displaced by nucleophiles, allowing for the formation of diverse boron-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Diborane (B₂H₆): A simple boron hydride used in hydroboration reactions.
Borane (BH₃): A highly reactive boron compound used in organic synthesis.
Boronic Acids (R-B(OH)₂): Widely used in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.
Uniqueness: Dichloro(mercapto)borane is unique due to the presence of both chlorine and mercapto groups, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in synthesis and catalysis, distinguishing it from other boron compounds.
Eigenschaften
CAS-Nummer |
39130-80-8 |
|---|---|
Molekularformel |
BCl2HS |
Molekulargewicht |
114.79 g/mol |
IUPAC-Name |
dichloroborinothioic acid |
InChI |
InChI=1S/BCl2HS/c2-1(3)4/h4H |
InChI-Schlüssel |
UZSNYEMHKLRANB-UHFFFAOYSA-N |
Kanonische SMILES |
B(S)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


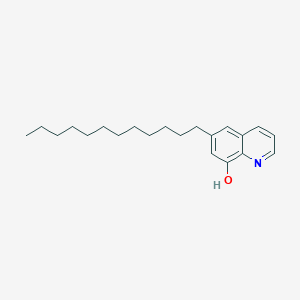

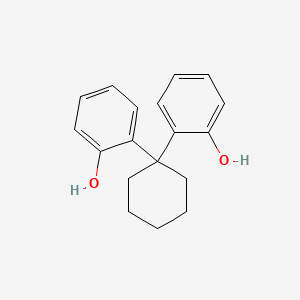
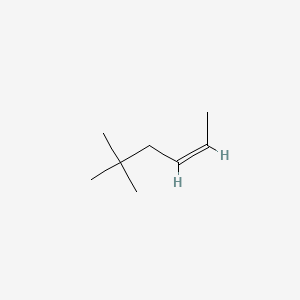
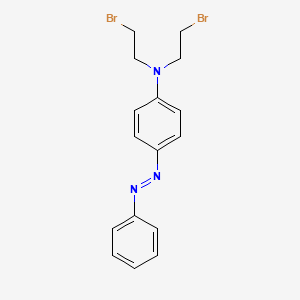
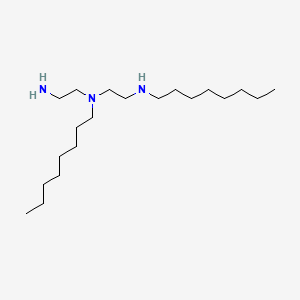
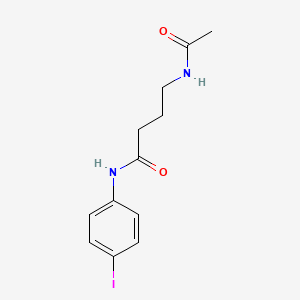
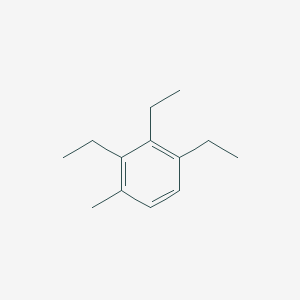
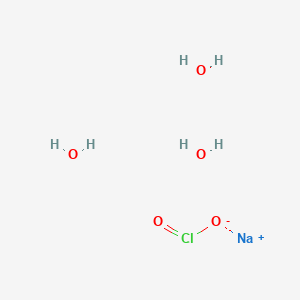
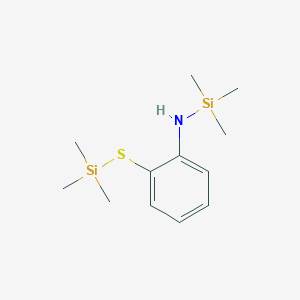

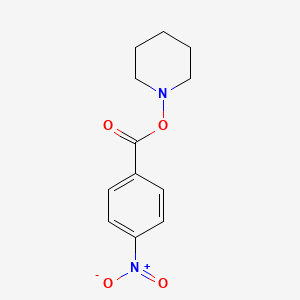
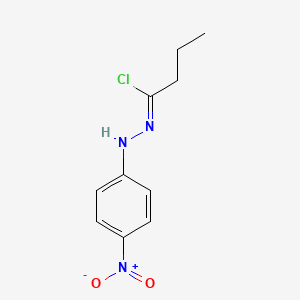
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
